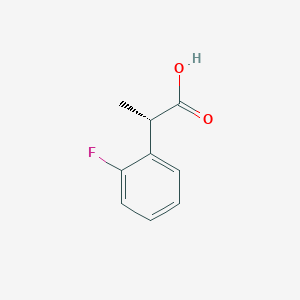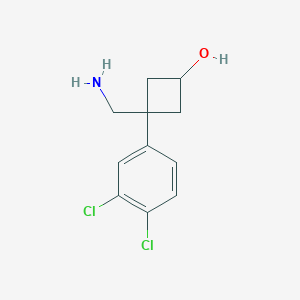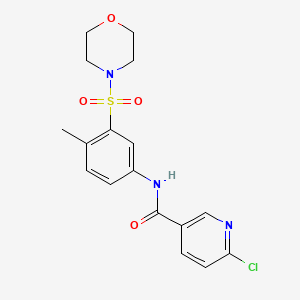![molecular formula C10H10IN B13556381 5'-Iodospiro[cyclopropane-1,3'-indoline]](/img/structure/B13556381.png)
5'-Iodospiro[cyclopropane-1,3'-indoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Iodospiro[cyclopropane-1,3’-indoline] is a spirocyclic compound that features a unique structural motif where a cyclopropane ring is fused to an indoline moiety This compound is part of the broader class of spiroindolines, which are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Iodospiro[cyclopropane-1,3’-indoline] typically involves the spirocyclization of indole derivatives. One common method includes the reaction of indoline derivatives with iodoalkanes under specific conditions to introduce the iodine atom at the desired position. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the spirocyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5’-Iodospiro[cyclopropane-1,3’-indoline] undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxindoles or reduction to modify the indoline ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives of the spiroindoline.
Oxidation: Oxindole derivatives are formed.
Reduction: Reduced indoline derivatives are obtained.
Scientific Research Applications
5’-Iodospiro[cyclopropane-1,3’-indoline] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of novel materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 5’-Iodospiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiroindoline: Lacks the iodine atom but shares the spirocyclic structure.
Spirooxindole: Contains an oxindole moiety instead of an indoline.
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Uniqueness
5’-Iodospiro[cyclopropane-1,3’-indoline] is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for developing new chemical entities with enhanced biological activity and specificity .
Properties
Molecular Formula |
C10H10IN |
|---|---|
Molecular Weight |
271.10 g/mol |
IUPAC Name |
5-iodospiro[1,2-dihydroindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C10H10IN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 |
InChI Key |
YCAHAQSLYRKVMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=C2C=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Tert-butyl 3-(hydroxymethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13556355.png)

![2-Amino-5-[2-(methylsulfanyl)ethyl]-4,5-dihydro-1,3-oxazol-4-one](/img/structure/B13556376.png)


